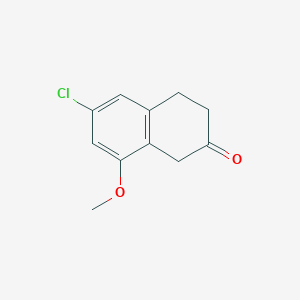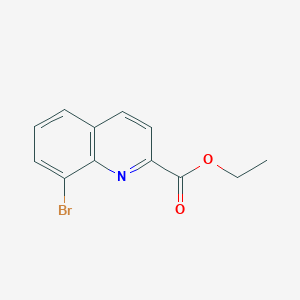![molecular formula C28H44O4P2 B13669500 (R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) is a chiral phosphine ligand known for its high enantioselectivity and efficiency in asymmetric synthesis. This compound is widely used in various catalytic processes, particularly in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) typically involves the reaction of ®-2,2’-bis(diisopropylphosphino)-6,6’-dimethoxy-1,1’-biphenyl with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity and enantioselectivity of the product. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to slightly elevated temperatures.
Reduction: Lithium aluminum hydride; low temperatures to prevent over-reduction.
Substitution: Halides, nucleophiles; ambient conditions or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups .
Applications De Recherche Scientifique
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of ®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) involves its role as a ligand in catalytic processes. The compound forms stable complexes with transition metals, which then participate in various catalytic cycles. The chiral nature of the ligand ensures high enantioselectivity in the resulting products. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states during the catalytic process .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2,2’-Bis(diisopropylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- ®-2,2’-Bis(diisopropylphosphino)-4,4’,6,6’-tetramethoxy-1,1’-biphenyl
- ®-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthyl
Uniqueness
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) stands out due to its high enantioselectivity and efficiency in asymmetric synthesis. Its unique structure allows for the formation of highly stable metal complexes, which are crucial for various catalytic processes. Compared to similar compounds, it offers better performance in terms of yield and selectivity .
Propriétés
Formule moléculaire |
C28H44O4P2 |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
[2-[2-di(propan-2-yl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C28H44O4P2/c1-17(2)33(18(3)4)25-15-21(29-9)13-23(31-11)27(25)28-24(32-12)14-22(30-10)16-26(28)34(19(5)6)20(7)8/h13-20H,1-12H3 |
Clé InChI |
QVWIWBONCTXQGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C1=CC(=CC(=C1C2=C(C=C(C=C2P(C(C)C)C(C)C)OC)OC)OC)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



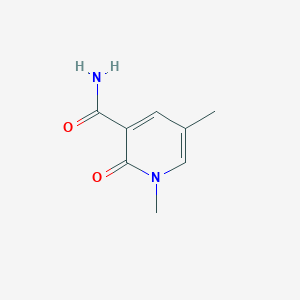
![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
![Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669432.png)

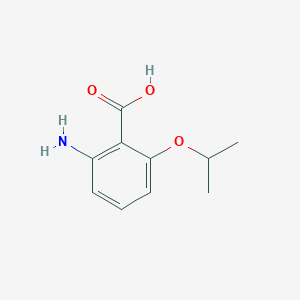
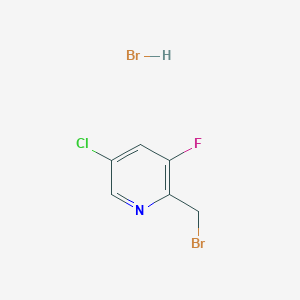
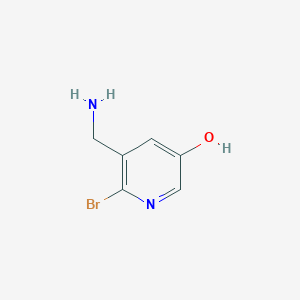
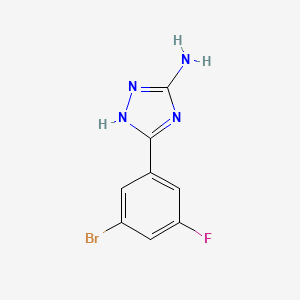
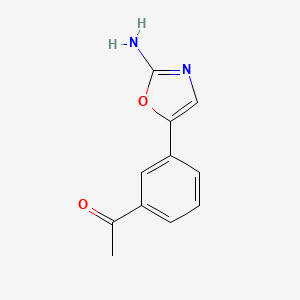
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)

